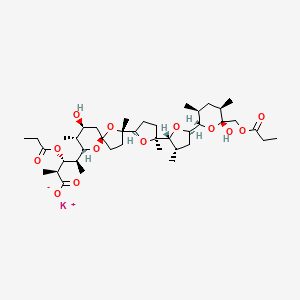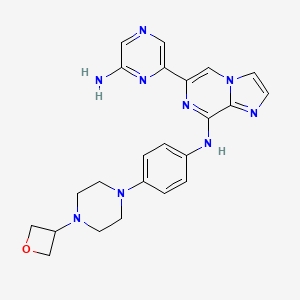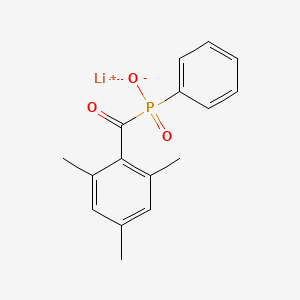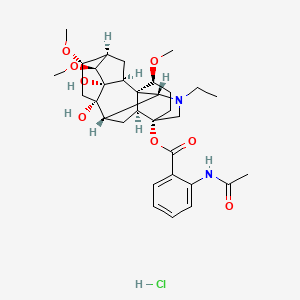
Leptolstatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leptolstatin is a compound isolated from the fermentation broth of the bacterium Streptomyces sp. SAM1595. It is known for its role as a gap phase-specific inhibitor of the mammalian cell cycle, particularly affecting the G1 and G2 phases
Preparation Methods
Synthetic Routes and Reaction Conditions: Leptolstatin is primarily obtained through the fermentation of Streptomyces sp. SAM1595. The fermentation broth is extracted with ethyl acetate, and the compound is purified using silica gel column chromatography and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. Its production remains largely confined to laboratory-scale fermentation processes. The optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield.
Chemical Reactions Analysis
Types of Reactions: Leptolstatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Leptolstatin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of various chemical reactions and conditions.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Mechanism of Action
Leptolstatin exerts its effects by inhibiting the progression of the G1 and G2 phases of the mammalian cell cycle . It achieves this by interfering with specific molecular targets and pathways involved in cell cycle regulation. The exact molecular targets are still under investigation, but it is believed to affect key regulatory proteins and enzymes.
Comparison with Similar Compounds
Leptolstatin is unique in its specific inhibition of the G1 and G2 phases of the cell cycle. Similar compounds include:
Mitomycin C: An anticancer antibiotic that crosslinks DNA, inhibiting DNA synthesis and function.
Bleomycin: Another anticancer antibiotic that induces DNA strand breaks.
Camptothecin: A topoisomerase inhibitor that prevents DNA replication.
This compound stands out due to its specific phase-targeting mechanism, which makes it a valuable tool for studying cell cycle dynamics and developing targeted cancer therapies.
Properties
CAS No. |
149633-91-0 |
|---|---|
Molecular Formula |
C31H48O5 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
2-[(3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxononadeca-3,7,9,17-tetraenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C31H48O5/c1-21(18-23(3)14-15-28-12-9-13-29(33)36-28)10-8-11-22(2)19-25(5)30(34)27(7)31(35)26(6)20-24(4)16-17-32/h8-9,11,13,16,18-19,21,25-28,31-32,35H,10,12,14-15,17,20H2,1-7H3/b11-8+,22-19+,23-18+,24-16+ |
InChI Key |
JUNILAWHCDMYAE-HGJPKUQDSA-N |
SMILES |
O=C1C=CCC(CC/C(C)=C/C(C)C/C=C/C(C)=C/C(C)C(C(C)C(O)C(C)C/C(C)=C/CO)=O)O1 |
Isomeric SMILES |
CC(C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/CO)/C)O)/C)/C=C(\C)/CCC1CC=CC(=O)O1 |
Canonical SMILES |
CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CCO)C)O)C)C=C(C)CCC1CC=CC(=O)O1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leptolstatin; |
Origin of Product |
United States |
Related Small Molecules
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-](/img/structure/B608448.png)

![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)







